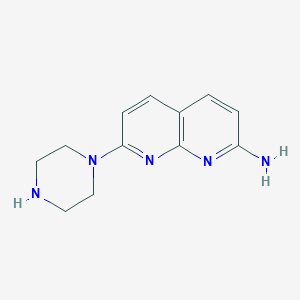

7-Piperazin-1-yl-1,8-naphthyridin-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

7-piperazin-1-yl-1,8-naphthyridin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N5/c13-10-3-1-9-2-4-11(16-12(9)15-10)17-7-5-14-6-8-17/h1-4,14H,5-8H2,(H2,13,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSZMBARQXRRXMK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NC3=C(C=CC(=N3)N)C=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00327800 | |

| Record name | NSC687682 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00327800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106851-75-6 | |

| Record name | NSC687682 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00327800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategic Chemical Transformations of 7 Piperazin 1 Yl 1,8 Naphthyridin 2 Amine

Retrosynthetic Analysis of 7-Piperazin-1-yl-1,8-naphthyridin-2-amine

A logical retrosynthetic disconnection of the target molecule involves two primary bond cleavages. The first is the C-N bond between the piperazine (B1678402) ring and the 1,8-naphthyridine (B1210474) core. This leads to a key intermediate, a 7-halo-1,8-naphthyridin-2-amine (commonly 7-chloro-1,8-naphthyridin-2-amine), and piperazine. This step is typically achieved via a nucleophilic aromatic substitution (SNAr) reaction.

The second disconnection breaks down the 1,8-naphthyridine ring itself. A common and effective strategy for the formation of the bicyclic naphthyridine system is the Friedländer annulation. This approach involves the condensation of a 2-aminopyridine derivative with a suitable carbonyl compound containing a reactive α-methylene group. For the synthesis of the 2-amino-1,8-naphthyridine core, a 2,6-diaminopyridine can be envisioned as a starting material, which upon reaction with a three-carbon electrophilic synthon, such as malononitrile or an α,β-unsaturated carbonyl compound, can lead to the desired bicyclic structure.

Classical and Contemporary Synthetic Routes to the 1,8-Naphthyridine Core

The 1,8-naphthyridine framework is a privileged scaffold in drug discovery, and numerous methods have been developed for its synthesis. tandfonline.com These methods can be broadly categorized into several key approaches.

Friedländer Condensation Approaches and Variants

The Friedländer synthesis is a cornerstone in the construction of quinolines and their aza-analogs, including 1,8-naphthyridines. connectjournals.comekb.eg This acid- or base-catalyzed condensation reaction, followed by a cyclodehydration, typically involves the reaction of a 2-aminonicotinaldehyde or a related 2-aminopyridine derivative with a compound containing a reactive α-methylene group. connectjournals.com

Recent advancements in the Friedländer reaction have focused on developing more environmentally benign and efficient protocols. nih.gov Green chemistry approaches have utilized water as a solvent and employed metal-free, biocompatible ionic liquids like choline hydroxide as catalysts. nih.gov Other modifications include the use of microwave irradiation and solvent-free grinding conditions to accelerate the reaction and improve yields. connectjournals.com For instance, the use of cerium(III) chloride heptahydrate (CeCl₃·7H₂O) as a reusable catalyst under solvent-free grinding conditions has been reported to be an efficient method. connectjournals.com

| Catalyst/Conditions | Reactants | Solvent | Key Advantages |

| Choline Hydroxide | 2-Aminonicotinaldehyde, Active Methylene (B1212753) Carbonyls | Water | Greener synthesis, metal-free, easy separation nih.gov |

| CeCl₃·7H₂O | 2-Aminonicotinaldehyde, Carbonyl Compounds | Solvent-free (grinding) | High yields, operational simplicity, reusable catalyst connectjournals.com |

| DABCO / Microwave | 2-Aminonicotinaldehyde, Carbonyl Compounds | Solvent-free | Reduced reaction time, avoids hazardous solvents |

| NaH / Microwave | 2-Aminonicotinaldehyde, Carbonyl Compounds | - | Eco-friendly, good yields asianpubs.org |

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs) have emerged as a powerful tool for the synthesis of complex heterocyclic systems like 1,8-naphthyridines in a single step. organic-chemistry.orgrsc.org These reactions offer significant advantages in terms of efficiency, atom economy, and procedural simplicity. researchgate.netresearchgate.net

A common three-component approach involves the condensation of a substituted 2-aminopyridine, an aldehyde, and a compound with an active methylene group such as malononitrile or ethyl cyanoacetate. organic-chemistry.orgresearchgate.netorganic-chemistry.org These reactions are often catalyzed by Lewis acids. organic-chemistry.orgresearchgate.net For example, N-bromosulfonamides have been used as effective and reusable catalysts for this transformation. organic-chemistry.orgresearchgate.net Four-component reactions have also been developed, further increasing the molecular complexity that can be achieved in a single operation. rsc.org

| Number of Components | Reactants | Catalyst | Key Features |

| Three | 2-Aminopyridine, Aldehyde, Malononitrile/Cyanoacetate | N-Bromosulfonamide | Mild conditions, good to high yields, reusable catalyst organic-chemistry.orgresearchgate.net |

| Three | 2-Aminonicotinaldehyde, Meldrum's Acid, Alcohols | Anhydrous Iron(III) Chloride | Synthesis of 2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylates researchgate.net |

| Four | 1,6-Dimethylpyridin-2(1H)-one, Aromatic Aldehyde, Substituted Aniline, Malononitrile | Ceric Ammonium (B1175870) Nitrate (CAN) | Excellent yields, short reaction times rsc.org |

Metal-Catalyzed Coupling Reactions for Naphthyridine Formation

Transition metal-catalyzed cross-coupling reactions have become indispensable in modern organic synthesis, and their application extends to the formation of the 1,8-naphthyridine ring. mdpi-res.com Palladium-catalyzed reactions, such as the Suzuki coupling, have been utilized to construct substituted 2-amino-1,8-naphthyridines with low catalyst loading and without the need for protecting the amino group. semanticscholar.orgnih.gov Cobalt-catalyzed cross-couplings of halogenated naphthyridines with organometallic reagents (magnesium and zinc) have also been reported, allowing for the introduction of various functional groups. nih.gov Copper-catalyzed [5 + 1] annulation of 2-ethynylanilines with N,O-acetals represents another novel approach to related quinoline systems, which can be conceptually extended to naphthyridines. organic-chemistry.org

Other Cyclization and Annulation Methods

A variety of other cyclization and annulation strategies have been developed for the synthesis of the 1,8-naphthyridine core. These include intramolecular additions followed by dehydration and intermolecular cascade annulations. rsc.orgnih.gov One-pot methods for the synthesis of annulated 1,8-naphthyridines have been achieved through reactions involving heterocyclic ketene aminals, malononitrile dimer, and aryl aldehydes. researchgate.net Electrophilic cyclization of intermediates derived from the reaction of 2-aminonicotinaldehydes with Grignard reagents has also been reported as a viable route. ekb.eg

Introduction of the Piperazine Moiety at Position 7

The final key step in the synthesis of this compound is the introduction of the piperazine ring. This is typically accomplished through a nucleophilic aromatic substitution (SNAr) reaction on a 7-halo-1,8-naphthyridine precursor, most commonly 7-chloro-1,8-naphthyridin-2-amine. The electron-withdrawing nature of the naphthyridine ring system facilitates this substitution reaction.

The reaction is generally carried out by heating the 7-chloro-1,8-naphthyridin-2-amine with an excess of piperazine, which acts as both the nucleophile and often as the solvent or in a high-boiling point solvent like N,N-dimethylformamide (DMF). rsc.org The use of a base, such as triethylamine or potassium carbonate, is often employed to neutralize the hydrogen halide formed during the reaction. mdpi.com In some cases, microwave-assisted synthesis has been employed to shorten reaction times and improve yields for the introduction of substituted piperazines onto the 1,8-naphthyridine core. nih.gov

Nucleophilic Aromatic Substitution (SNAr) Strategies

The principal and most direct method for the synthesis of this compound involves a nucleophilic aromatic substitution (SNAr) reaction. This strategy is predicated on the reaction of an aryl halide bearing electron-withdrawing groups with a nucleophile. libretexts.org In this context, the electron-deficient nature of the pyridine (B92270) ring within the 1,8-naphthyridine system facilitates nucleophilic attack.

The typical SNAr approach employs a halo-substituted 1,8-naphthyridine, most commonly 7-chloro- or 7-bromo-1,8-naphthyridin-2-amine, as the electrophilic partner. Piperazine, acting as the nucleophile, displaces the halide at the C-7 position. The reaction proceeds through a two-step addition-elimination mechanism, involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.orgyoutube.com The presence of the nitrogen atoms in the naphthyridine rings enhances the electrophilicity of the carbon atom attached to the leaving group and helps to stabilize the negative charge of the intermediate, thereby driving the reaction forward. libretexts.orgyoutube.com This method is widely utilized due to its efficiency and the general availability of the starting materials. nih.gov

Amination Reactions and Conditions

The amination of the 7-halo-1,8-naphthyridine core with piperazine is a specific application of the broader class of nucleophilic aromatic substitution reactions. The conditions for this transformation are crucial for achieving high yields and purity. The reaction is typically carried out by heating the 7-halo-1,8-naphthyridin-2-amine with an excess of piperazine. The excess piperazine often serves as both the nucleophile and the solvent, as well as a base to neutralize the hydrogen halide formed during the reaction.

In cases where piperazine is not used in large excess, an external base such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) may be added to the reaction mixture. semanticscholar.org The choice of base and solvent can significantly influence the reaction rate and outcome. The reaction is an example of direct amination, a fundamental transformation in the synthesis of many nitrogen-containing heterocyclic compounds. researchgate.netnih.gov

Optimization of Reaction Parameters (Temperature, Solvent, Catalyst)

Optimizing reaction parameters is key to the successful synthesis of this compound. These parameters include temperature, solvent, and the potential use of a catalyst.

Temperature: The amination reaction generally requires elevated temperatures to overcome the activation energy barrier for the disruption of the aromatic system. Reaction temperatures can range from 80 °C to 150 °C or higher, often dictated by the boiling point of the solvent used. semanticscholar.org Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) is essential to determine the optimal reaction time and prevent the formation of byproducts.

Solvent: A variety of polar aprotic solvents can be employed for this reaction, including dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and N-methyl-2-pyrrolidone (NMP). As mentioned, piperazine itself can also function as the solvent. In some instances, greener solvents like water have been explored for similar transformations, such as the Friedlander synthesis of 1,8-naphthyridines, often in the presence of a biocompatible ionic liquid catalyst. acs.org

Catalyst: While many SNAr reactions for the synthesis of this compound proceed without a catalyst, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, represent an alternative and powerful method for forming aryl-nitrogen bonds. nih.gov These catalyzed reactions can often be performed under milder conditions and may offer broader substrate scope. The choice of ligand for the palladium catalyst is critical for achieving high efficiency.

Table 1: Optimization of Reaction Parameters

| Parameter | Typical Conditions | Rationale |

|---|---|---|

| Temperature | 80 - 150 °C | To provide sufficient energy for the nucleophilic attack and displacement of the halide. |

| Solvent | Piperazine (neat), DMF, DMSO, NMP | Polar aprotic solvents facilitate the reaction by solvating the intermediates. |

| Catalyst | None (thermal) or Palladium-based (e.g., Buchwald-Hartwig) | Catalysts can lower the activation energy and allow for milder reaction conditions. |

| Base | Excess piperazine, K₂CO₃, Et₃N | To neutralize the HX byproduct and drive the reaction to completion. |

Derivatization and Functionalization Strategies of this compound

Once the core structure of this compound is synthesized, it serves as a versatile scaffold for further chemical modifications. These derivatizations are crucial for modulating the physicochemical properties and biological activity of the final compounds.

Modifications on the Piperazine Nitrogen Atoms

The secondary amine of the piperazine ring is a primary site for functionalization. This nitrogen atom (N-4 of the piperazine) can be readily modified through various reactions, including N-alkylation, N-acylation, and reductive amination. nih.govnih.gov

N-alkylation: This can be achieved by reacting the parent compound with alkyl halides or other alkylating agents. nih.gov

N-acylation: Reaction with acyl chlorides or anhydrides introduces an amide functionality.

Reductive Amination: This two-step process involves the reaction with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ, commonly with sodium triacetoxyborohydride, to yield the N-alkylated product. nih.gov

These modifications allow for the introduction of a wide array of substituents, including various aryl and heterocyclic rings, which can significantly impact the molecule's interaction with biological targets. nih.govnih.gov

Substitutions on the 1,8-Naphthyridine Core (e.g., C-3, C-4, C-6)

The 1,8-naphthyridine core itself can be further functionalized at several positions, although these modifications are often more challenging than derivatization of the piperazine moiety. The electronic nature of the naphthyridine ring dictates the reactivity of its carbon atoms. Positions C-3, C-4, and C-6 are common sites for substitution. uobaghdad.edu.iqnih.gov

For instance, modifications at the C-3 position are often pursued to enhance biological potency. nih.gov Introduction of substituents at C-4 and C-6 has also been explored to investigate structure-activity relationships. uobaghdad.edu.iq These substitutions can be introduced either before or after the addition of the piperazine group at C-7, depending on the desired synthetic strategy and the compatibility of the functional groups.

Regioselectivity and Stereoselectivity in Derivatization

Regioselectivity: In the context of derivatizing this compound, regioselectivity primarily concerns the selective functionalization of one nitrogen atom of the piperazine ring over the other, or one position on the naphthyridine core over another. The initial SNAr reaction to introduce the piperazine at C-7 is highly regioselective due to the activation provided by the adjacent nitrogen atom. Subsequent reactions on the piperazine ring are also regioselective, with the external, more basic secondary amine being the typical site of further modification. nih.gov

Stereoselectivity: Stereoselectivity becomes a consideration when chiral centers are introduced into the molecule. For example, if a substituent introduced on the piperazine nitrogen or the naphthyridine core contains a stereocenter, or if the derivatization process itself creates a new stereocenter, the formation of stereoisomers (enantiomers or diastereomers) is possible. Controlling the stereochemical outcome of such reactions would require the use of chiral reagents, catalysts, or starting materials. While the core synthesis of this compound does not inherently involve stereochemistry, the synthesis of complex derivatives may necessitate stereoselective methods.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 7-chloro-1,8-naphthyridin-2-amine |

| 7-bromo-1,8-naphthyridin-2-amine |

| Piperazine |

| Potassium carbonate |

| Triethylamine |

| Dimethylformamide (DMF) |

| Dimethyl sulfoxide (DMSO) |

| N-methyl-2-pyrrolidone (NMP) |

Green Chemistry Principles in the Synthesis of this compound

The growing emphasis on sustainable chemical manufacturing has propelled the integration of green chemistry principles into the synthesis of pharmacologically significant molecules. The production of complex heterocyclic structures, such as this compound, traditionally involves multi-step processes that often utilize hazardous solvents, stoichiometric reagents, and energy-intensive conditions. Modern synthetic strategies, however, are increasingly focused on minimizing environmental impact by improving atom economy, reducing waste, and utilizing eco-friendly reaction media and catalysts. Research into the synthesis of the 1,8-naphthyridine scaffold highlights several green approaches applicable to the efficient and sustainable production of its derivatives.

Greener Synthesis of the 1,8-Naphthyridine Core

The construction of the core 1,8-naphthyridine ring system is a critical step in the synthesis of this compound. The Friedländer annulation, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, is a foundational method for this purpose. Green adaptations of this reaction have been developed to enhance its environmental profile.

Advancements in Reaction Conditions:

Aqueous Media: A significant advancement is the replacement of volatile organic solvents with water. Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. The Friedländer condensation has been successfully performed in aqueous or aqueous-ethanolic media, often leading to excellent yields and simplified product isolation. oaji.netrsc.orgnih.gov For instance, the gram-scale synthesis of 1,8-naphthyridines has been demonstrated in water using a biocompatible ionic liquid catalyst, choline hydroxide. nih.govacs.org

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions, often leading to shorter reaction times, higher yields, and reduced side product formation compared to conventional heating. researchgate.net Notably, the DABCO-catalyzed Friedlander synthesis of 1,8-naphthyridines has been achieved under solvent-free conditions using microwave irradiation, offering an efficient and eco-friendly protocol. This method, often termed 'e-chemistry', is recognized for being easy, effective, economical, and eco-friendly.

Catalyst-Free and Novel Catalytic Systems: Some modern protocols have eliminated the need for a catalyst altogether, proceeding efficiently in environmentally benign solvents like ethanol. rsc.org Where catalysts are necessary, the focus has shifted towards milder and more sustainable options. This includes the use of diammonium hydrogen phosphate (DAHP) in aqueous ethanol oaji.net or reusable magnetic catalysts like SiO2/Fe3O4, which can be easily separated from the reaction mixture and recycled. nih.govtandfonline.com

The following table compares different conditions for the Friedländer synthesis of 1,8-naphthyridine derivatives, illustrating the advantages of greener methodologies.

| Method | Catalyst | Solvent | Reaction Time | Yield (%) | Reference |

| Conventional | LiOH·H₂O | Aqueous-Alcohol | Not Specified | 69% | nih.govacs.org |

| Greener (Ionic Liquid) | Choline Hydroxide (1 mol%) | Water | ~6 hours | >95% | nih.govacs.org |

| Greener (Microwave) | DABCO | Solvent-Free | A few minutes | 74-86% | |

| Greener (Catalyst-Free) | None | Ethanol | Not Specified | High | rsc.org |

Strategic Introduction of Substituents Following Green Principles

The synthesis of this compound requires the specific placement of the 2-amine and 7-piperazinyl groups onto the naphthyridine core.

Formation of the 2-Amine Moiety: The 2-amine group is typically incorporated from the outset by using 2-aminonicotinaldehyde as the starting material in the Friedländer reaction. This approach is inherently atom-economical as the amine functionality is carried through the core-forming reaction without the need for additional protection/deprotection or functional group interconversion steps.

Installation of the 7-Piperazinyl Group: The piperazine moiety is generally introduced via a nucleophilic aromatic substitution (SNAr) reaction on a precursor such as 2-amino-7-chloro-1,8-naphthyridine. Traditional SNAr reactions often rely on high boiling point, polar aprotic solvents like DMF. nih.gov Green chemistry principles guide the search for safer solvent alternatives and more efficient catalytic systems. While specific green protocols for this exact transformation are not extensively detailed, the principles of palladium-catalyzed Buchwald-Hartwig amination offer a potential pathway. Such C-N cross-coupling reactions can be optimized for greener conditions by using highly efficient catalysts that allow for lower catalyst loading, milder reaction conditions, and the use of more environmentally benign solvents. mdpi.com

Application of Green Chemistry Metrics

The environmental performance of a synthetic route can be quantified using metrics such as Atom Economy and the Environmental Factor (E-Factor).

Atom Economy: This metric, developed by Barry Trost, measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final product. Multicomponent reactions (MCRs) are exemplary in achieving high atom economy. tandfonline.com The one-pot, catalyst-free synthesis of functionalized nih.govdntb.gov.uanaphthyridine derivatives from glutaraldehyde, malononitrile, and β-ketoamides showcases a concise and atom-efficient approach to building the heterocyclic core. rsc.org

E-Factor: The E-Factor quantifies the amount of waste generated per kilogram of product. A lower E-Factor signifies a greener process. Synthetic routes that utilize solvent-free conditions, aqueous media, and reusable catalysts, and that minimize workup and purification steps, will inherently have a more favorable E-Factor.

The table below provides a conceptual comparison of a traditional vs. a green synthetic pathway for a substituted 1,8-naphthyridine, highlighting the impact on waste generation.

| Parameter | Traditional Pathway | Greener Pathway |

| Solvents | Volatile Organic Solvents (e.g., DMF, Toluene) | Water, Ethanol, or Solvent-Free |

| Catalyst | Stoichiometric strong acids/bases | Catalytic amounts of reusable or biodegradable catalysts |

| Energy Input | Prolonged conventional heating | Microwave irradiation or ambient temperature |

| Number of Steps | Multiple discrete steps with isolation | One-pot or multicomponent reaction |

| Waste Generation (E-Factor) | High | Low |

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation and Purity Assessment of 7 Piperazin 1 Yl 1,8 Naphthyridin 2 Amine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the molecular structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

One-dimensional NMR experiments, specifically proton (¹H) and carbon-13 (¹³C) NMR, offer a fundamental assessment of the compound's structure. The ¹H NMR spectrum reveals the number of different types of protons, their electronic environment, and their proximity to other protons. For 7-Piperazin-1-yl-1,8-naphthyridin-2-amine, the spectrum is expected to show distinct signals for the aromatic protons on the 1,8-naphthyridine (B1210474) core, the methylene (B1212753) protons of the piperazine (B1678402) ring, and the amine protons. nih.govmdpi.commdpi.com

The aromatic region will display characteristic doublets and triplets corresponding to the protons on the naphthyridine ring system. The chemical shifts of these protons are influenced by the nitrogen atoms within the rings and the electron-donating amino group. The piperazine moiety will exhibit signals in the aliphatic region of the spectrum, typically as multiplets, due to the methylene protons. The integration of these signals provides a quantitative measure of the number of protons in each environment.

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon framework of the molecule. Each unique carbon atom in this compound will produce a distinct signal. The chemical shifts will differentiate the sp²-hybridized carbons of the aromatic naphthyridine core from the sp³-hybridized carbons of the piperazine ring. nih.govmdpi.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: Data are representative and based on analogous structures. Actual values may vary depending on solvent and experimental conditions.)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H-3 | ~6.5 - 6.7 | ~110 - 112 |

| H-4 | ~7.7 - 7.9 | ~138 - 140 |

| H-5 | ~7.0 - 7.2 | ~118 - 120 |

| H-6 | ~7.9 - 8.1 | ~150 - 152 |

| NH₂ | ~5.0 - 6.0 (broad) | - |

| Piperazine CH₂ (adjacent to N-naphthyridine) | ~3.4 - 3.6 | ~45 - 47 |

| Piperazine CH₂ (adjacent to NH) | ~2.9 - 3.1 | ~44 - 46 |

| Piperazine NH | ~1.5 - 2.5 (broad) | - |

| C-2 | - | ~158 - 160 |

| C-7 | - | ~155 - 157 |

| C-8a | - | ~145 - 147 |

| C-4a | - | ~120 - 122 |

Two-dimensional (2D) NMR techniques are employed to resolve complex spectral overlaps and to establish definitive correlations between atoms within the molecule.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings, revealing which protons are adjacent to one another. For this compound, COSY would confirm the connectivity of the aromatic protons on the naphthyridine ring and the geminal and vicinal couplings within the piperazine ring. lew.ro

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This is crucial for assigning the carbon signals based on the already assigned proton resonances. Each cross-peak in the HSQC spectrum links a specific proton signal to the signal of the carbon it is attached to.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically over two to three bonds). This powerful technique helps to piece together the entire molecular structure by connecting different fragments. For instance, it can show correlations between the piperazine protons and the carbons of the naphthyridine ring, confirming the point of attachment.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, even if they are not directly connected through bonds. This is particularly useful for determining the three-dimensional conformation of the molecule. For example, NOESY can reveal spatial relationships between the piperazine ring and the naphthyridine core.

Mass Spectrometry (MS) Techniques for Molecular Formula Confirmation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. mdpi.com

High-resolution mass spectrometry provides a highly accurate measurement of the molecular mass, which allows for the determination of the elemental composition of the molecule. For this compound (C₁₂H₁₅N₅), the exact mass can be calculated and compared to the experimentally determined value to confirm the molecular formula.

Table 2: HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₂H₁₅N₅ |

| Calculated Exact Mass | 229.1327 |

| Observed [M+H]⁺ (Hypothetical) | 230.1400 |

In the mass spectrometer, molecules can be fragmented into smaller, charged pieces. The pattern of these fragments is often unique to a specific molecular structure and can be used to confirm the identity of the compound. The fragmentation of this compound would likely involve characteristic cleavages of the piperazine ring and the bond connecting it to the naphthyridine core. chemicalbook.com Common fragmentation pathways for piperazine derivatives include the loss of ethyleneimine fragments and cleavage of the C-N bonds within the ring.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption or scattering of light at specific frequencies corresponds to the vibrations of particular functional groups.

The IR and Raman spectra of this compound would display characteristic bands for the N-H stretches of the primary amine and the secondary amine in the piperazine ring, aromatic C-H stretches, C=N and C=C stretches of the naphthyridine ring, and C-N stretches. niscpr.res.inrsc.orgnih.gov

Table 3: Key IR and Raman Vibrational Frequencies for this compound (Note: Data are representative and based on analogous structures. Actual values may vary.)

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Functional Group |

| N-H Stretch (amine) | 3300 - 3500 | Primary Amine (NH₂) |

| N-H Stretch (piperazine) | 3200 - 3400 | Secondary Amine (NH) |

| Aromatic C-H Stretch | 3000 - 3100 | Naphthyridine Ring |

| Aliphatic C-H Stretch | 2800 - 3000 | Piperazine Ring |

| C=N and C=C Stretch | 1500 - 1650 | Naphthyridine Ring |

| N-H Bend (amine) | 1550 - 1650 | Primary Amine (NH₂) |

| C-N Stretch | 1100 - 1300 | Aryl-N, Alkyl-N |

The collective data from these advanced spectroscopic and analytical techniques provide a comprehensive and unambiguous characterization of this compound, confirming its molecular structure and assessing its purity.

Identification of Key Functional Groups (e.g., N-H, C=N, C=C)

Infrared (IR) spectroscopy is an indispensable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. For this compound, the IR spectrum provides direct evidence for its key structural features.

The presence of both a primary amine (-NH₂) and a secondary amine within the piperazine ring results in characteristic N-H stretching vibrations. Typically, the primary amine will show two distinct bands corresponding to asymmetric and symmetric stretching, while the secondary amine shows a single band. These N-H stretching absorptions are generally found in the region of 3500-3300 cm⁻¹. Aromatic C-H stretching vibrations from the naphthyridine core are expected just above 3000 cm⁻¹, while aliphatic C-H stretches from the piperazine ring appear just below this value.

The "fingerprint region" of the spectrum (below 1650 cm⁻¹) is complex but highly informative. It contains the stretching vibrations of the C=C and C=N bonds embedded within the 1,8-naphthyridine aromatic system, typically observed in the 1650-1450 cm⁻¹ range. nih.gov C-N stretching vibrations for both the aromatic and aliphatic amines also appear in this region. For related 1,8-naphthyridine-3-carbonitrile (B1524053) derivatives, amide carbonyl (C=O) stretching has been confirmed around 1694 cm⁻¹, illustrating the utility of IR in identifying specific functionalities attached to the core structure. nih.gov

| Functional Group | Type of Vibration | Expected Wavenumber (cm⁻¹) |

| Primary Amine (-NH₂) | N-H Stretch (Asymmetric & Symmetric) | 3500 - 3300 |

| Secondary Amine (-NH-) | N-H Stretch | 3350 - 3310 |

| Aromatic C-H | C-H Stretch | 3100 - 3000 |

| Aliphatic C-H (Piperazine) | C-H Stretch | 3000 - 2850 |

| Aromatic Rings (Naphthyridine) | C=C and C=N Stretch | 1650 - 1450 |

| Aromatic/Aliphatic Amine | C-N Stretch | 1350 - 1000 |

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insights into the electronic structure of conjugated systems by measuring the electronic transitions between molecular orbitals. The 1,8-naphthyridine core of the title compound is an extended π-conjugated system, which gives rise to characteristic absorption bands in the UV-visible range.

Analysis of Electronic Transitions and Conjugation Patterns

The UV-Vis spectrum of this compound is expected to be dominated by high-intensity π→π* transitions associated with the aromatic naphthyridine system. The substitution of the naphthyridine core with both a primary amine at the 2-position and a piperazine group at the 7-position significantly influences the electronic properties. Both of these nitrogen-containing groups act as powerful auxochromes, possessing non-bonding electrons (n-electrons) that can be delocalized into the aromatic π-system.

This delocalization has two major effects:

It increases the energy of the highest occupied molecular orbital (HOMO).

It leads to a bathochromic shift (red shift) of the absorption maxima to longer wavelengths compared to the unsubstituted 1,8-naphthyridine.

Furthermore, the molecule possesses a donor-π-acceptor architecture. The electron-donating amino and piperazinyl groups can engage in intramolecular charge transfer (ICT) with the relatively electron-deficient naphthyridine ring system. mdpi.com This ICT character can result in broad, solvent-dependent absorption bands. Studies on related donor-acceptor benzanthrone (B145504) dyes show that the position of the maximum absorption can shift significantly (e.g., from 426 nm in hexane (B92381) to 457 nm in DMSO), a phenomenon known as solvatochromism. mdpi.com A similar solvent-dependent behavior would be anticipated for this compound, confirming the presence of a charge-transfer character in its electronic transitions.

| Type of Transition | Chromophore | Expected Wavelength Range (nm) | Notes |

| π → π | Naphthyridine aromatic system | 250 - 450 | High molar absorptivity. Position influenced by substituent effects. |

| n → π | N, O heteroatoms | > 300 | Lower intensity, may be obscured by π→π* bands. |

| Intramolecular Charge Transfer (ICT) | Donor (Amine/Piperazine) → Acceptor (Naphthyridine) | > 400 | Broad band, sensitive to solvent polarity. mdpi.com |

X-ray Crystallography for Solid-State Structural Determination

While spectroscopic methods provide information about connectivity and electronic structure, single-crystal X-ray crystallography offers an unambiguous determination of the three-dimensional molecular structure in the solid state, including bond lengths, bond angles, and torsional angles.

Confirmation of Molecular Conformation and Intermolecular Interactions

Crucially, this technique elucidates the complex network of intermolecular interactions that govern the crystal packing. For a structurally related compound, N-(Pyrazin-2-yl)-1,8-naphthyridin-2-amine, the crystal structure is stabilized by an extensive three-dimensional supramolecular network. nih.gov Similar interactions are expected for the title compound:

Hydrogen Bonding: The primary amine (-NH₂) and the secondary amine of the piperazine ring are potent hydrogen bond donors. The nitrogen atoms within the naphthyridine ring are effective hydrogen bond acceptors. This would lead to a network of intermolecular N-H···N hydrogen bonds, linking molecules into chains or sheets. nih.gov

| Interaction Type | Donor/Acceptor or Group Involved | Typical Distance/Geometry | Reference |

| Hydrogen Bond | N-H (amine) ··· N (naphthyridine) | Bond distance ~2.0-2.2 Å; Angle > 150° | nih.gov |

| Hydrogen Bond | N-H (piperazine) ··· N (naphthyridine) | Bond distance ~2.0-2.2 Å; Angle > 150° | nih.gov |

| C-H···N Interaction | C-H (naphthyridine) ··· N (naphthyridine) | Can form stabilizing motifs | nih.gov |

| π-π Stacking | Naphthyridine ring ↔ Naphthyridine ring | Centroid-centroid distance ~3.5-3.8 Å | nih.gov |

Chromatographic Techniques for Purification and Purity Assessment

Chromatographic methods are essential for both the purification of the synthesized compound and the assessment of its purity. These techniques separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a rapid, simple, and inexpensive technique used extensively to monitor the progress of chemical reactions and to quickly assess the purity of a sample. nih.gov In the context of synthesizing this compound, a small aliquot of the reaction mixture would be spotted onto a TLC plate, which is typically coated with silica (B1680970) gel (the stationary phase).

The plate is then placed in a sealed chamber containing a suitable solvent system (the mobile phase or eluent). A mixture of a moderately polar solvent like dichloromethane (B109758) or ethyl acetate (B1210297) and a more polar solvent like methanol (B129727) is often effective for this class of compounds. As the eluent moves up the plate by capillary action, it carries the sample with it. The components of the sample separate based on their polarity; less polar compounds travel further up the plate, while more polar compounds have stronger interactions with the silica gel and travel shorter distances.

After development, the plate is removed and dried. The spots corresponding to different compounds are visualized, commonly under UV light at 254 nm, where the conjugated naphthyridine ring will absorb and appear as a dark spot. The purity of the sample is indicated by the presence of a single spot. The retention factor (Rf), defined as the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is calculated and serves as a characteristic identifier for the compound in that specific eluent system. mdpi.com

| Parameter | Description | Example/Purpose | Reference |

| Stationary Phase | Highly polar adsorbent | Silica Gel (SiO₂) | mdpi.com |

| Mobile Phase (Eluent) | Solvent or mixture of solvents | Dichloromethane/Methanol; Benzene/Acetonitrile (B52724) (3:1) | mdpi.com |

| Visualization | Method to see the separated spots | UV lamp (254 nm) | mdpi.com |

| Retention Factor (Rf) | (Distance traveled by spot) / (Distance traveled by solvent) | A value between 0 and 1; used for identification and purity check. | mdpi.com |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone analytical technique for the assessment of this compound, offering high-resolution separation essential for both purity determination and the quantification of the active pharmaceutical ingredient (API). The inherent complexity of synthetic intermediates and potential degradation products necessitates a robust and well-characterized HPLC method to ensure the quality and consistency of the compound.

Methodology and Chromatographic Conditions

The development of a precise and reliable HPLC method for this compound is critical. A reverse-phase approach is typically employed, leveraging the compound's polarity for effective separation on a non-polar stationary phase. While specific, validated methods for this exact molecule are not extensively published, a representative method can be established based on the analysis of structurally related aminonaphthyridine and piperazine-containing compounds. helixchrom.comnih.gov

A common choice for the stationary phase is a C18 column, known for its versatility and broad applicability in separating a wide range of pharmaceutical compounds. nih.gov The mobile phase generally consists of a mixture of an organic solvent, such as acetonitrile or methanol, and an aqueous buffer. The buffer's pH is a critical parameter that can be adjusted to control the ionization state of the basic amine groups in this compound, thereby influencing its retention time and peak shape. A gradient elution, where the proportion of the organic solvent is increased over the course of the analysis, is often preferred to ensure the timely elution of both the main compound and any potential impurities with differing polarities. nih.gov

Detection is most commonly achieved using a UV-Vis detector, as the naphthyridine ring system possesses a strong chromophore that absorbs in the ultraviolet range. The selection of an appropriate wavelength is crucial for achieving optimal sensitivity and specificity.

A summary of typical HPLC parameters is presented below:

| Parameter | Typical Conditions |

| Stationary Phase | Reverse-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | A: 0.1% Trifluoroacetic Acid in WaterB: Acetonitrile |

| Elution Mode | Gradient |

| Flow Rate | 1.0 mL/min |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

| Detection | UV at approximately 254 nm |

| Injection Volume | 10 µL |

Purity Assessment and Impurity Profiling

A primary application of HPLC is the determination of the purity of this compound and the identification and quantification of any related substances. These impurities can arise from the manufacturing process (e.g., unreacted starting materials, intermediates, or by-products) or from the degradation of the API under various stress conditions.

The HPLC method must be validated to demonstrate its suitability for this purpose. Key validation parameters include specificity, linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision. jopcr.comnih.gov

Specificity: The method's ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or placebo ingredients. This is often demonstrated by the separation of the main peak from any adjacent peaks.

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. jopcr.com

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of an analyte in a sample that can be reliably detected and quantified, respectively. These are crucial for controlling trace-level impurities. jopcr.comnih.gov

Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by recovery studies of spiked samples. nih.gov

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. jopcr.com

The following table summarizes hypothetical validation data for a representative HPLC method for this compound, based on typical values for similar pharmaceutical compounds.

| Validation Parameter | Result |

| Linearity Range | 0.1 - 100 µg/mL |

| Correlation Coefficient (r²) | > 0.999 |

| LOD | ~0.02 µg/mL |

| LOQ | ~0.06 µg/mL |

| Accuracy (Recovery) | 98.0% - 102.0% |

| Precision (RSD%) | < 2.0% |

Through the application of such a validated HPLC method, a detailed impurity profile of this compound can be established, ensuring that the purity of the compound meets the stringent requirements for its intended application.

Biological Activity and Mechanistic Investigations of 7 Piperazin 1 Yl 1,8 Naphthyridin 2 Amine in Vitro and Molecular Level

Investigation of Molecular Target Interactions and Mechanisms of Action

The 1,8-naphthyridine (B1210474) ring system, combined with a piperazine (B1678402) group, is a "privileged scaffold" in medicinal chemistry, meaning it can bind to a variety of biological targets. nih.govnih.gov This versatility has prompted extensive investigation into its molecular interactions.

Derivatives of the 7-piperazin-1-yl-1,8-naphthyridin-2-amine core have been extensively studied as inhibitors of several key enzyme families, particularly those involved in cancer and bacterial replication.

Kinase Inhibition: The naphthyridine scaffold is a well-established pharmacophore for kinase inhibitors. Derivatives have shown potent inhibitory activity against various kinases, including Phosphoinositide 3-kinases (PI3Kδ), Cyclin-Dependent Kinase 4 (CDK4), and the Mammalian Target of Rapamycin (mTOR). nih.govnih.govacs.org For instance, a series of 7-(3-(piperazin-1-yl)phenyl)pyrrolo[2,1-f] nih.govnih.govresearchgate.nettriazin-4-amine derivatives were identified as highly potent and selective PI3Kδ inhibitors. nih.gov Similarly, a complex benzo[h] nih.govnih.govnaphthyridine derivative incorporating a piperazine element was a picomolar inhibitor of mTOR. nih.gov Another study identified a pyrido[2,3-d]pyrimidine (B1209978) derivative with a 4-methyl-piperazin-1-yl-phenylamino side chain as a potent multi-kinase inhibitor, targeting CDK4 and AMPK-Related Kinase 5 (ARK5). acs.org

PARP-1 Inhibition: The piperazine and naphthyridine motifs are integral to the design of Poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors. nih.govresearchgate.netacs.org These inhibitors are crucial for treating cancers with deficiencies in the homologous recombination repair pathway, such as those with BRCA1/2 mutations. nih.govacs.org A notable example, AZD5305, which contains a 1,5-naphthyridinone core linked to a piperazine, is a potent and selective PARP-1 inhibitor and PARP1-DNA trapper. researchgate.net While direct studies on this compound are limited, in silico studies of other piperazine-substituted compounds have shown strong binding profiles to PARP-1, suggesting the potential of this scaffold in designing selective inhibitors. nih.govacs.org

DNA Gyrase and Topoisomerase Inhibition: While specific data on this compound is scarce, the broader class of 1,8-naphthalimide (B145957) derivatives linked to piperazine are known to function as DNA intercalators and topoisomerase-II inhibitors. nih.govmdpi.com Given the structural similarities, it is plausible that naphthyridine-piperazine compounds could also interact with these enzymes, which are critical for DNA replication and repair.

Table 1: Enzyme Inhibition by Derivatives Containing the Piperazine-Naphthyridine Scaffold

| Derivative Class | Target Enzyme | Potency | Reference |

|---|---|---|---|

| Pyrido[2,3-d]pyrimidine | CDK4/CYCLIN D1 | IC₅₀ ~30-100 nM | acs.org |

| Benzo[h] nih.govnih.govnaphthyridine | mTOR | Picomolar range | nih.gov |

| Pyrrolo[2,1-f] nih.govnih.govresearchgate.nettriazine | PI3Kδ | Potent and selective | nih.gov |

| 1,5-Naphthyridinone | PARP-1 | IC₅₀ = 3 nM | researchgate.net |

| Phthalazinone | PARP-1 / PARP-2 | Single-digit nM | acs.org |

The arylpiperazine structure is a classic pharmacophore for ligands of G-protein coupled receptors (GPCRs), particularly serotonin (B10506) (5-HT) and dopamine (B1211576) receptors. nih.gov

Serotonin (5-HT) Receptors: Derivatives of 2-amino-1,8-naphthyridine have been synthesized and evaluated as 5-HT receptor antagonists. One study focused on 2-(4-methyl piperazin-1-yl)-1,8-naphthyridine-3-carbonitrile, which showed a pA2 value comparable to the known 5-HT3 antagonist ondansetron, suggesting a strong interaction with this receptor subtype. ingentaconnect.comnih.gov Another series of 2-(4-substituted piperazin-1-yl)-1,8-naphthyridine-3-carboxylic acids were also identified as novel 5-HT3 receptor antagonists. researchgate.net

Other GPCRs: The 1,8-naphthyridine core has been incorporated into molecules designed to target other GPCRs, such as histamine (B1213489) H1 receptors. nih.gov The piperazine component often plays a crucial role in establishing the necessary interactions within the receptor's binding pocket. The versatility of the arylpiperazine scaffold allows it to act as a bitopic ligand, interacting with both the primary and secondary binding pockets of GPCRs, which can enhance affinity and selectivity. nih.gov

The planar structure of the 1,8-naphthyridine ring system makes it a candidate for interactions with DNA.

DNA Binding and Intercalation: The 2-amino-1,8-naphthyridine moiety is known to bind to DNA, particularly at mismatched or damaged sites. nih.gov It can form specific hydrogen bonds, for instance, with a cytosine base opposite an abasic (AP) site in a DNA duplex. nih.gov Studies on 2-amino-1,8-naphthyridine have also shown that it can bind into single guanine (B1146940) bulges, leading to photo-oxidative DNA cleavage at that site. nih.gov Dimers of 2-amino-1,8-naphthyridine have demonstrated the ability to bind and stabilize cytosine-rich DNA and RNA motifs, with binding affinity influenced by the linkage position of the two naphthyridine units. nih.gov While some related compounds like 1,8-naphthalimides act via intercalation, the primary interaction mode for 2-amino-1,8-naphthyridines appears to be specific binding within cavities or mismatched regions of DNA. nih.govmdpi.comnih.gov

In Vitro Cellular Assays (Mechanistic Understanding, Not Therapeutic Efficacy)

Cell-based assays provide insight into how molecular interactions translate into cellular effects, offering a mechanistic understanding of the compound's activity.

Derivatives containing the 1,8-naphthyridine-piperazine core have demonstrated significant cytotoxic activity against a range of cancer cell lines.

A study on pyrazolo-naphthyridine derivatives reported potent anti-proliferative activity against HeLa (cervical cancer) and MCF-7 (breast cancer) cell lines, with some compounds showing IC₅₀ values in the low micromolar range (e.g., 6.4 µM against HeLa and 2.03 µM against MCF-7). nih.gov

Another derivative, 4-phenyl-2,7-di(piperazin-1-yl)-1,8-naphthyridine, showed cytotoxic activity against Hep-2 larynx carcinoma cells at a 10 µM concentration. researchgate.net This same compound was also reported to induce mitochondrial-mediated apoptosis in HepG2 (liver cancer) cells. researchgate.netresearchgate.net

Piperazine-substituted pyranopyridines have also been evaluated for antiproliferative activity against various tumor cell lines, with one compound showing a pronounced effect on K562 (leukemia) cells with an IC₅₀ value of 0.5 µM. nih.gov

Table 2: Cytotoxicity of Naphthyridine/Piperazine Derivatives in Cancer Cell Lines

| Derivative Class | Cell Line | Activity (IC₅₀) | Reference |

|---|---|---|---|

| Pyrazolo-naphthyridine | HeLa | 6.4 ± 0.45 µM | nih.gov |

| Pyrazolo-naphthyridine | MCF-7 | 2.03 ± 0.23 µM | nih.gov |

| 4-phenyl-2,7-di(piperazin-1-yl)-1,8-naphthyridine | Hep-2 | Active at 10 µM | researchgate.net |

| Piperazine-substituted pyranopyridine | K562 | 0.5 ± 0.1 µM | nih.gov |

Beyond general cytotoxicity, studies have elucidated the specific cellular pathways modulated by these compounds.

Apoptosis Induction: Several naphthyridine derivatives induce cancer cell death through apoptosis. A 4-phenyl-1,8-naphthyridine derivative was found to impair cell cycle progression and trigger apoptosis. researchgate.net Mechanistic studies showed this compound could alter the polymerization of microtubules, similar to paclitaxel, and induce changes in mitochondrial membrane potential, leading to the release of apoptotic factors. researchgate.netresearchgate.net

Cell Cycle Arrest: Quinoxaline derivatives, which share structural similarities, have been found to cause cell cycle arrest at the G2/M phase boundary. nih.gov The inhibition of key cell cycle kinases like CDK4 by naphthyridine-piperazine compounds directly links them to the regulation of cell cycle progression. acs.org

Modulation of Signaling Cascades: As potent inhibitors of kinases like PI3K and mTOR, these compounds can directly interfere with critical signaling pathways that control cell growth, proliferation, and survival. nih.govnih.gov Inhibition of the PI3K/mTOR pathway is a major strategy in cancer therapy, and the this compound scaffold is a promising starting point for developing inhibitors that target this cascade.

Cellular Uptake and Localization Studies

Direct cellular uptake and localization studies specifically for this compound are not extensively detailed in the current body of research. However, insights can be drawn from studies on structurally related compounds. For instance, piperazine-linked 1,8-naphthalimide derivatives have been investigated for their cellular imaging potential. These studies revealed that the designed probes exhibit good membrane permeability and tend to disperse throughout the cell cytoplasm. nih.gov Such findings suggest that the piperazine moiety can facilitate entry into cells.

Methodologies for assessing cellular uptake often involve fluorescent cellular imaging. nih.gov In more targeted studies, such as those investigating interactions with specific cellular components like transporters, transporter-deficient cell lines are employed as in vitro models to elucidate uptake mechanisms. polyu.edu.hk For example, the uptake of analogues has been studied in cells specifically transfected to express human equilibrative nucleoside transporters (ENTs), allowing for precise measurement of inhibitor activity on transport rates. polyu.edu.hk These approaches could be readily applied to determine the specific uptake kinetics and subcellular localization of this compound.

Structure-Activity Relationship (SAR) Studies of this compound and its Derivatives

The 1,8-naphthyridine nucleus is a recognized pharmacophore, and its derivatization has been a cornerstone of many medicinal chemistry efforts. researchgate.netmdpi.comnih.govmdpi.com The structure-activity relationship (SAR) for this class of compounds is heavily influenced by the nature and position of its substituents.

Impact of Substituents on Molecular Interactions and In Vitro Activity

The biological activity of this compound derivatives is profoundly dictated by the substituents on both the naphthyridine core and the piperazine ring.

Substituents on the 1,8-Naphthyridine Core: The position of substituents on the naphthyridine ring is critical. For eliciting cytotoxicity, an aminopyrrolidine functionality at the C-7 position has been noted as important, highlighting the significance of a cyclic amine, such as piperazine, at this location. nih.gov

Substituents on the Piperazine Ring: The piperazine moiety itself serves as a versatile linker that can be readily modified, and these modifications are crucial for activity. nih.gov SAR studies on 2-(4-substituted piperazin-1-yl)-1,8-naphthyridine-3-carbonitriles have shown that the nature of the substituent on the 4-position of the piperazine ring is a key determinant of biological effect. For instance, in the pursuit of anti-tubercular agents, introducing a 5-nitrofuran heteroaromatic ring onto the piperazine resulted in a compound with remarkable activity, achieving a Minimum Inhibitory Concentration (MIC) of 6.25 μg/mL against Mycobacterium tuberculosis. rsc.org Similarly, derivatives with electron-withdrawing groups like -NO2 or -CF3 on an N-phenylacetamide substituent on the piperazine showed good anti-tubercular activity. rsc.org Other research has indicated that an allyl group on the piperazine can confer favorable serotonin 5-HT3 receptor antagonism.

Rational Design of Analogues for Targeted Research Applications

The 1,8-naphthyridine-piperazine scaffold is a privileged structure in drug design, frequently utilized in rational design strategies like molecular hybridization. nih.govnih.govrsc.org This approach involves combining known pharmacophoric units into a single molecular framework to create new agents with enhanced or targeted activity. nih.govrsc.org

For example, acknowledging the individual roles of 1,8-naphthyridine, piperazine, and benzamide (B126) as anti-tubercular agents, researchers have rationally combined these scaffolds into a unified framework to design novel and potent anti-mycobacterial compounds. nih.govrsc.org This strategy has led to the synthesis of derivatives with significant activity against the M. tuberculosis H37Rv strain. rsc.org

Beyond antimicrobial applications, this rational design approach has been used to develop ligands for specific neurological targets. By linking a 4-arylpiperazine through a spacer to another substituted piperazine system, new homo and hetero bis-piperazinyl derivatives have been created that show nanomolar affinity and high selectivity for the 5-HT7 serotonin receptor over the 5-HT1A receptor. nih.gov

Antimicrobial and Antifungal Activity Assessment (In Vitro Research)

Derivatives of 1,8-naphthyridine are well-documented for their broad-spectrum antimicrobial properties. nih.govnih.govnih.gov The inclusion of a piperazine ring at the C-7 position is a common feature in many biologically active analogues, including the commercial antibiotic Enoxacin, which is a 7-(piperazin-1-yl)-1,8-naphthyridine derivative. nih.gov

Minimum Inhibitory Concentration (MIC) Determinations against Reference Strains

The antimicrobial potency of 1,8-naphthyridine derivatives is quantified by determining their Minimum Inhibitory Concentration (MIC), the lowest concentration of the compound that prevents visible growth of a microorganism. While direct MIC data for this compound is not specified in the reviewed literature, data for closely related analogues provides a clear indication of the scaffold's potential. The MIC values are highly structure-dependent.

For example, certain 1,8-naphthyridine-3-thiosemicarbazides showed MIC values in the range of 6–7 mM against S. aureus. nih.gov In the context of anti-mycobacterial research, specific analogues of 2-(4-substituted piperazin-1-yl)-1,8-naphthyridine-3-carbonitrile have demonstrated significant potency.

| Compound Analogue | Microorganism | MIC (µg/mL) | Reference |

|---|---|---|---|

| 2-(4-(5-nitrofuran-2-carbonyl) piperazin-1-yl)-1,8-naphthyridine-3-carbonitrile (ANA-12) | Mycobacterium tuberculosis H37Rv | 6.25 | rsc.org |

| 2-(4-((4-nitrophenyl)glycyl)piperazin-1-yl)-1,8-naphthyridine-3-carbonitrile (ANA-10) | Mycobacterium tuberculosis H37Rv | 12.5 | rsc.org |

| 2-(4-((4-(trifluoromethyl)phenyl)glycyl)piperazin-1-yl)-1,8-naphthyridine-3-carbonitrile (ANA-8) | Mycobacterium tuberculosis H37Rv | 12.5 | rsc.org |

| 7-acetamido-1,8-naphthyridin-4(1H)-one (1,8-NA) | E. coli, S. aureus, P. aeruginosa (multi-resistant) | ≥ 1.024 | nih.gov |

| 3-trifluoromethyl-N-(5-chloro-1,8-naphthyridin-2-yl)-benzenesulfonamide (3-TNB) | E. coli, S. aureus, P. aeruginosa (multi-resistant) | ≥ 1.024 | nih.gov |

| N-(3-(4-chlorophenyl)-1,8-naphthyridin-2-yl)-5-(2-methyl-1,8-naphthyridin-3-yl)thiazol-2-amine | S. aureus, E. coli, A. niger, C. albicans | 35.5–75.5 | nih.gov |

Investigation of Resistance Reversal Mechanisms

A compelling area of research for 1,8-naphthyridine derivatives, including those with a piperazine moiety, is their ability to counteract bacterial antibiotic resistance. nih.gov Many of these compounds function as Efflux Pump Inhibitors (EPIs). nih.govnih.gov Efflux pumps are bacterial proteins that actively expel antibiotics from the cell, and their inhibition can restore the efficacy of conventional drugs. nih.govresearchgate.net

Studies have shown that while some 1,8-naphthyridine derivatives possess no direct antibacterial activity, they can significantly decrease the MIC of antibiotics like fluoroquinolones when used in combination, indicating a synergistic effect. nih.govresearchgate.net This potentiation of antibiotic activity suggests that the naphthyridine compounds are inhibiting a resistance mechanism. nih.gov

Specifically, 1,8-naphthyridine sulfonamides have been identified as inhibitors of the NorA efflux pump in Staphylococcus aureus. nih.gov In silico docking and in vitro fluorometric tests confirmed this mechanism, showing that the compounds effectively reduce the MIC of NorA substrates like norfloxacin (B1679917) and ethidium (B1194527) bromide. nih.gov A key advantage of using EPIs that lack intrinsic antimicrobial activity is that they are less likely to induce resistance to themselves, potentially offering a more durable therapeutic strategy. nih.gov

Analytical Method Development for Research Applications of 7 Piperazin 1 Yl 1,8 Naphthyridin 2 Amine

Chromatographic Methods for Quantification in Complex Research Matrices.rsc.orgbeilstein-journals.org

The accurate quantification of 7-piperazin-1-yl-1,8-naphthyridin-2-amine in intricate biological and environmental samples necessitates the use of highly sensitive and selective chromatographic methods. High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) coupled with mass spectrometry (MS) are the techniques of choice for this purpose.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

HPLC-MS is a powerful tool for the quantification of this compound due to its high sensitivity and selectivity. A method combining HPLC with tandem mass spectrometry (MS/MS) can be developed for the analysis of this compound in complex matrices such as plasma.

Sample Preparation: Given the complexity of research matrices, a crucial first step is sample preparation to isolate the analyte and remove interfering substances. For plasma samples, protein precipitation with acetonitrile (B52724) is a common and effective technique. mdpi.com Alternatively, solid-phase extraction (SPE) using a cation-exchange cartridge can be employed to purify the sample. nih.gov

Derivatization: To enhance the chromatographic retention and mass spectrometric response of this compound, derivatization of the piperazine (B1678402) moiety can be performed. Reagents like dansyl chloride can be used to create a derivative with improved ionization efficiency. rsc.org

Chromatographic Conditions: A reversed-phase C18 column is typically suitable for the separation of the analyte. The mobile phase often consists of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., methanol (B129727) or acetonitrile), run in either an isocratic or gradient elution mode to achieve optimal separation. mdpi.comrsc.org

Mass Spectrometry Detection: Electrospray ionization (ESI) in the positive ion mode is generally effective for the ionization of piperazine-containing compounds. rsc.org For quantification, selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) is employed, where specific precursor-to-product ion transitions for the analyte and an internal standard are monitored. This provides high selectivity and sensitivity. rsc.orgacs.org

Table 1: Representative HPLC-MS Method Parameters for the Analysis of a Piperazine Derivative

| Parameter | Condition |

|---|---|

| Sample Preparation | Protein precipitation with acetonitrile mdpi.com |

| Derivatization | Dansyl chloride rsc.org |

| Column | C18 (e.g., 150 mm x 2.1 mm, 3.5 µm) rsc.org |

| Mobile Phase | 10 mM Ammonium acetate (B1210297) : Methanol (50:50, v/v) rsc.org |

| Flow Rate | 0.4 mL/min mdpi.com |

| Ionization Mode | ESI Positive rsc.org |

| Detection Mode | SRM/MRM rsc.orgacs.org |

Ultra-Performance Liquid Chromatography (UPLC)

UPLC offers advantages over conventional HPLC in terms of speed, resolution, and sensitivity, making it well-suited for high-throughput analysis in research settings. A UPLC method coupled with mass spectrometry can significantly reduce analysis time while maintaining excellent performance.

Sample Preparation: Similar to HPLC, sample preparation for UPLC analysis may involve protein precipitation or solid-phase extraction. nih.gov The reduced particle size of UPLC columns necessitates cleaner samples to prevent clogging.

Chromatographic Conditions: UPLC systems utilize columns with sub-2 µm particles, allowing for faster separations. A typical UPLC method for aromatic amines might employ a C18 or a specialized column like a biphenyl (B1667301) column for enhanced retention of aromatic compounds. acs.orgnih.gov The mobile phase composition is similar to that used in HPLC, but the gradient elution is often much faster.

Mass Spectrometry Detection: The coupling of UPLC with a mass spectrometer, particularly a tandem mass spectrometer, allows for rapid and sensitive detection. The high peak resolution of UPLC complements the selectivity of MS/MS detection. mdpi.com

Table 2: Illustrative UPLC Method Parameters for Aromatic Amine Analysis

| Parameter | Condition |

|---|---|

| Sample Preparation | Solid-phase extraction nih.gov |

| Column | Biphenyl (e.g., 100 mm x 2.1 mm, 5 µm) acs.org |

| Mobile Phase | Acetonitrile and 0.1% formic acid in water (gradient) mdpi.com |

| Flow Rate | 0.5 mL/min |

| Ionization Mode | ESI Positive acs.org |

| Detection Mode | MRM acs.org |

Spectroscopic Methods for Detection in Research Samples

Spectroscopic techniques, particularly UV-Visible and fluorescence spectroscopy, are valuable for the qualitative detection and characterization of this compound in research samples.

UV-Visible Spectroscopy: The 1,8-naphthyridine (B1210474) core of the molecule is expected to exhibit characteristic UV absorption. The position of the absorption maximum (λmax) will be influenced by the amino and piperazinyl substituents. researchgate.net The UV-Vis spectrum can be used for preliminary identification and to determine the concentration of the compound in relatively pure solutions. The absorption spectrum of 1,8-naphthyridine derivatives typically shows bands in the UV region, and the presence of the amino group and the piperazine ring can cause a bathochromic (red) shift of these bands. beilstein-journals.orgnih.gov

Fluorescence Spectroscopy: Many naphthyridine and piperazine derivatives exhibit fluorescence, which can be a highly sensitive detection method. nih.gov The fluorescence properties, including the excitation and emission wavelengths and quantum yield, are dependent on the molecular structure and the solvent environment. mdpi.commdpi.com The amino group on the naphthyridine ring is likely to enhance fluorescence. The protonation state of the piperazine nitrogen can significantly affect the fluorescence intensity, a phenomenon that could be exploited for pH-dependent studies. nih.gov For instance, protonation of the piperazine nitrogen can inhibit photoinduced electron transfer (PET), leading to an increase in fluorescence emission. nih.gov

Table 3: Anticipated Spectroscopic Properties of this compound

| Spectroscopic Technique | Expected Characteristics |

|---|---|

| UV-Visible Absorption | Absorption maxima in the UV region, influenced by amino and piperazine substituents. researchgate.netnih.gov |

| Fluorescence Emission | Potential for fluorescence emission, with properties dependent on solvent and pH. mdpi.comnih.gov |

Method Validation for Reproducibility and Accuracy in Research Settings

To ensure the reliability of the analytical data generated in research applications, the developed chromatographic methods must be validated. Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. Key validation parameters include:

Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. A linear range is established by analyzing a series of standards of known concentrations. rsc.org

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. rsc.org

Precision: The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD). mdpi.com

Accuracy: The closeness of the test results obtained by the method to the true value. It is often assessed by analyzing samples with known concentrations of the analyte (spiked samples). mdpi.com

Selectivity/Specificity: The ability of the method to assess unequivocally the analyte in the presence of components that may be expected to be present. rsc.org

Recovery: The efficiency of the sample preparation procedure in extracting the analyte from the matrix. It is determined by comparing the analytical response of an extracted sample to the response of a non-extracted standard of the same concentration. acs.org

Stability: The chemical stability of the analyte in the biological matrix under specific conditions for specific time intervals. rsc.org

Table 4: Typical Method Validation Acceptance Criteria for Bioanalytical Methods

| Validation Parameter | Acceptance Criteria |

|---|---|

| Linearity (Correlation Coefficient, r²) | ≥ 0.99 rsc.org |

| Precision (RSD) | ≤ 15% (≤ 20% at LOQ) mdpi.com |

| Accuracy (% Bias) | Within ±15% (±20% at LOQ) mdpi.com |

| Recovery | Consistent, precise, and reproducible |

| Stability | Analyte concentration within ±15% of initial concentration |

Future Directions and Research Opportunities for 7 Piperazin 1 Yl 1,8 Naphthyridin 2 Amine

Potential as a Chemical Probe or Tool Compound for Biological Pathway Elucidation

Beyond direct therapeutic applications, compounds like 7-Piperazin-1-yl-1,8-naphthyridin-2-amine hold significant value as chemical probes or "tool" compounds. These tools are crucial for dissecting complex biological pathways, a foundational step in identifying and validating new drug targets. researchgate.net Given that many naphthyridine derivatives function as kinase inhibitors, this compound could be employed to selectively inhibit a specific kinase. nih.govnih.gov This inhibition would allow researchers to study the downstream effects on cellular signaling cascades, thereby elucidating the kinase's role in both normal physiology and disease states like cancer. nih.gov

The development of kinase-targeting drugs often involves screening chemical libraries to identify molecules that inhibit specific protein kinases. nih.gov Using a well-characterized and selective inhibitor like a derivative of this compound allows for a precise investigation into the function of a target enzyme, such as c-Met or others, and its role in processes like cell proliferation and survival. nih.gov The insights gained from such studies are invaluable for understanding the molecular origins of diseases and for the initial stages of drug discovery programs. researchgate.netnih.gov

Exploration of Novel Derivatization Strategies for Enhanced Selectivity

A key area of future research lies in the synthetic modification of the this compound structure to enhance its selectivity for specific biological targets. The broad activity of many kinase inhibitors is due to the conserved nature of the ATP-binding pocket across the kinome. plos.org Achieving selectivity is therefore a primary challenge. Novel derivatization strategies can address this by modifying various positions on the naphthyridine core and the piperazine (B1678402) substituent.

Research has shown that substitutions on the naphthyridine ring system can significantly influence biological activity. nih.gov For instance, modifying the piperazine ring or the 2-amine group could introduce new interactions with the target protein, favoring binding to one kinase over others. Synthetic strategies such as the Friedländer reaction, cross-coupling reactions, and various cyclization methods can be employed to create a library of new derivatives. rsc.orgresearchgate.net The goal is to develop compounds with a superior affinity for the intended target while minimizing off-target effects, which can lead to toxicity. nih.gov The structure-activity relationships (SAR) derived from testing these new analogues would be critical for guiding the design of more potent and selective agents. researchgate.netnih.gov

Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

For a scaffold like this compound, AI/ML can be applied in several ways:

High-Throughput Virtual Screening (HTVS): ML models can screen massive virtual libraries of potential derivatives to prioritize those with the highest predicted binding affinity for a target kinase. researchgate.netnih.gov

De Novo Drug Design: Generative AI models can design entirely new molecules based on the naphthyridine scaffold, optimized for desired properties like high selectivity, brain penetration, and synthetic feasibility. researchgate.netajbell.co.uk

Activity and Property Prediction: AI can build predictive models for structure-activity relationships (SAR) and absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles, reducing the time and cost associated with experimental testing. springernature.com

Challenges and Perspectives in Naphthyridine-Based Chemical Research

Despite their potential, the development of naphthyridine-based compounds is not without its challenges. The synthesis of the naphthyridine scaffold can be complex, often requiring multiple steps and careful control of regioselectivity. researchgate.net Furthermore, as with many targeted therapies, the emergence of drug resistance is a significant hurdle that requires the development of new generations of inhibitors. nih.gov Overcoming the limitations of current treatment options for drug-resistant infections and cancers is a major focus. researchgate.net

The future perspective for naphthyridine research is bright, with opportunities to explore novel pharmacological aspects beyond their established roles. tandfonline.com Researchers are investigating their potential to treat neurodegenerative disorders, immunomodulatory conditions, and viral infections. tandfonline.com The versatility of the naphthyridine core allows it to be adapted to target a wide array of biological molecules beyond kinases. nih.govmdpi.com Continued exploration of the vast chemical space around this scaffold is likely to uncover new therapeutic applications. researchgate.net

Collaborative Research Avenues in Academic and Industrial Settings

The journey of a compound from a laboratory curiosity to a clinical therapeutic is long, complex, and expensive, often necessitating strong collaborations between academia and the pharmaceutical industry. acs.org54.209.11 These partnerships are particularly vital for developing specialized molecules like this compound.

Academic institutions are hubs of innovation, often responsible for discovering novel drug targets and pioneering new synthetic methodologies. acs.orgnih.gov They can provide the fundamental biological insights and early-stage compounds. The pharmaceutical industry, in turn, offers the infrastructure and resources for large-scale compound screening, medicinal chemistry optimization, preclinical development, and navigating the complex regulatory landscape. 54.209.11

Successful collaborations are built on mutual interest, trust, and a shared vision. acs.org For naphthyridine research, this could involve academic labs identifying a novel kinase target and developing initial inhibitors, followed by an industrial partnership to optimize the lead compound's potency, selectivity, and drug-like properties for clinical evaluation. researchgate.net Such alliances are viewed as a key driver of pharmaceutical innovation, combining the strengths of both sectors to ultimately improve patient outcomes. acs.org

Q & A

Q. What synthetic methodologies are commonly employed for preparing 7-piperazin-1-yl-1,8-naphthyridin-2-amine, and how do reaction conditions impact yield?

The synthesis typically involves coupling reactions between piperazine derivatives and functionalized naphthyridine precursors. For example, palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) is used to introduce the piperazine moiety . Key factors include: